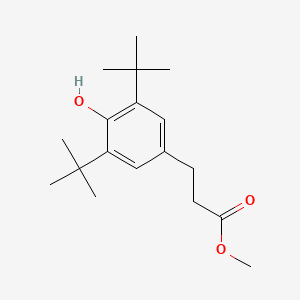

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Description

Properties

IUPAC Name |

methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMJCECEFTYEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027623 | |

| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6386-38-5 | |

| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl di-t-butyl hydroxyhydrocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DI-T-BUTYL HYDROXYHYDROCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RWF1ITXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Foreword: This document provides a detailed scientific exploration into the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a paramount example of a sterically hindered phenolic antioxidant. Its role in preventing oxidative degradation across a spectrum of materials, from polymers to lubricants, makes it a compound of significant industrial interest.[1][2] This guide is designed for chemical researchers, process chemists, and drug development professionals, offering a deep dive into the primary synthesis mechanism, a field-tested experimental protocol, and a comparative look at alternative synthetic strategies. Our focus is not merely on the procedural steps but on the underlying chemical principles that ensure a successful and efficient synthesis.

The Compound: Structure, Function, and Significance

This compound belongs to the class of hindered phenolic antioxidants.[3] The defining feature of its molecular architecture is the phenolic hydroxyl group flanked by two bulky tertiary-butyl groups in the ortho positions. This steric hindrance is not an incidental feature; it is the very basis of the molecule's efficacy. It sterically protects the hydroxyl proton, making the resulting phenoxyl radical, formed during the scavenging of an aggressive free radical, exceptionally stable and less prone to participating in secondary, deleterious reactions. This structural motif allows it to terminate radical chain reactions, thereby preserving the integrity of the host material. Understanding its synthesis is fundamental to leveraging its protective properties.

The Core Synthesis Mechanism: Base-Catalyzed Michael Addition

The most prevalent and economically viable route for the industrial production of this compound is the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[4][5][6] This reaction is elegant in its simplicity and high atom economy.

Mechanistic Dissection

The reaction is a classic conjugate addition, proceeding through several distinct, logical stages:

-

Generation of the Nucleophile (Phenoxide Formation): The reaction is initiated by a base, typically an alkali metal alkoxide like sodium methoxide (NaOMe) or a hydroxide like potassium hydroxide (KOH).[4][7] The base abstracts the acidic proton from the hydroxyl group of 2,6-di-tert-butylphenol. The choice of base and reaction temperature is critical, as it can influence the formation of monomeric or dimeric phenoxide species, which exhibit different catalytic activities.[5][8] The resulting 2,6-di-tert-butylphenoxide ion is a potent nucleophile, poised for the subsequent addition step.

-

The Michael Addition Step: The electron-rich phenoxide ion attacks the electron-deficient β-carbon of methyl acrylate, which serves as the Michael acceptor. The electrophilicity of this carbon is induced by the electron-withdrawing carbonyl group of the ester. This nucleophilic attack results in the formation of a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate.

-

Protonation to Yield the Final Product: The enolate intermediate is subsequently protonated. In a solvent system like methanol, the solvent itself can serve as the proton source. Alternatively, protonation occurs during the aqueous workup phase upon neutralization with a weak acid, such as acetic acid, to yield the final, stable product.[6]

Visualizing the Core Mechanism

Caption: The Base-Catalyzed Michael Addition pathway for synthesis.

A Field-Validated Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis, adapted from established industrial and laboratory procedures.[6][7]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Typical Quantity | Moles (approx.) | Purpose & Rationale |

| 2,6-di-tert-butylphenol | 206.33 | 20.6 g | 0.10 | Hindered phenol starting material |

| Methyl Acrylate | 86.09 | 11.2 g (12.4 mL) | 0.13 | Michael acceptor; a slight excess drives the reaction to completion |

| Sodium Methoxide (NaOMe) | 54.02 | 0.54 g | 0.01 | Base catalyst to generate the phenoxide |

| Acetic Acid | 60.05 | ~0.6 g (0.6 mL) | 0.01 | For neutralization of the catalyst during workup |

| Methanol | 32.04 | 50 mL | - | Solvent for crystallization/purification |

| Toluene | 92.14 | 100 mL | - | Reaction solvent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Charge a 250 mL three-necked flask, equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, with 20.6 g (0.1 mol) of 2,6-di-tert-butylphenol and 100 mL of toluene.

-

Catalyst Introduction: Under a nitrogen atmosphere, begin stirring and add 0.54 g (0.01 mol) of sodium methoxide. Heat the mixture to 55-60°C to ensure complete dissolution and formation of the sodium phenoxide.

-

Substrate Addition: Slowly add 11.2 g (0.13 mol) of methyl acrylate dropwise over 30-45 minutes. An exotherm is expected; maintain the reaction temperature between 90-105°C during the addition.[6]

-

Reaction Drive: After the addition is complete, increase the temperature to 110-120°C and maintain for 4-5 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting phenol.

-

Neutralization and Workup: Cool the reaction mixture to 75-80°C. Carefully add ~0.6 mL of acetic acid to neutralize the sodium methoxide catalyst, aiming for a pH of 6-7.[6]

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Crystallization and Purification: Add 50 mL of methanol to the crude product and heat to dissolve. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to 5-10°C to induce crystallization. If necessary, add a seed crystal to initiate the process.[6]

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold methanol, and dry the product under vacuum. The typical melting point of the pure product is 65-69°C.

Visualizing the Experimental Workflow

Caption: A validated workflow for laboratory synthesis.

Alternative Synthetic Pathway: Fischer Esterification

While Michael addition is dominant, an alternative route exists starting from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.[1][9]

-

Description: This method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is driven to completion by using a large excess of methanol, which acts as both a reactant and the solvent.

-

Causality and Comparison: This is a classic Fischer-Speier esterification.[1] While effective and high-yielding (>90%), its primary drawback is that it requires the prior synthesis or sourcing of the carboxylic acid precursor, making it a two-step process overall compared to the more direct Michael addition from 2,6-di-tert-butylphenol. It is an excellent method for small-scale synthesis if the acid is readily available but is less atom-economical for large-scale industrial production.

Conclusion

The synthesis of this compound is a cornerstone reaction in the production of polymer additives. The base-catalyzed Michael addition of 2,6-di-tert-butylphenol and methyl acrylate represents a highly optimized, efficient, and industrially scalable process. A comprehensive grasp of the reaction mechanism, the rationale behind the choice of reagents and conditions, and the practical execution of the protocol is essential for any scientist engaged in the field of antioxidants and material science. This guide provides the authoritative grounding necessary to achieve these objectives.

References

- Title: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Title: Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)

- Title: CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Title: MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE Source: Russian Journal of General Chemistry URL

-

Title: Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components Source: MDPI URL: [Link]

-

Title: The antioxidant this compound Source: ResearchGate URL: [Link]

-

Title: alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6 Source: SciSpace URL: [Link]

- Title: Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols Source: Benchchem URL

- Title: CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate Source: Google Patents URL

-

Title: 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid Source: PubChem URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 9. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" CAS 6386-38-5 properties

An In-depth Technical Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 6386-38-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a sterically hindered phenolic antioxidant pivotal in material science and chemical synthesis. It is designed for researchers, scientists, and professionals in drug development and polymer chemistry, offering in-depth insights into its properties, mechanism, synthesis, and applications.

Compound Overview and Significance

This compound, also known by trade names such as Fenozan 1 and Ralox 35, is a high-performance primary antioxidant.[1][2] Its molecular architecture, featuring a phenolic hydroxyl group sterically hindered by two bulky tert-butyl groups, is central to its efficacy in neutralizing free radicals.[3][4][5] This structural feature imparts excellent thermal stability and makes it a critical additive in the plastics and polymer industries for preventing oxidative degradation.[6][7] Furthermore, it serves as a crucial intermediate in the synthesis of more complex, high-molecular-weight antioxidants, such as Irganox 1010 and 1076.[8][9]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 6386-38-5 | [10] |

| Molecular Formula | C₁₈H₂₈O₃ | [4][10][11] |

| Molecular Weight | 292.41 g/mol | [4][10][11] |

| Appearance | White to almost white crystalline powder | [12] |

| Melting Point | 60-67 °C | [10][12][13] |

| Boiling Point | 130 °C @ 0.1 mmHg (13.3 Pa) | [12][13] |

| Synonyms | Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, Metilox, Fenozan 1, Ralox 35 | [1][2][11] |

Mechanism of Antioxidant Action: The Science of Steric Hindrance

The primary function of this compound is to act as a free radical scavenger, terminating the chain reactions of oxidation that lead to material degradation.[3][14] This process is governed by the unique properties of its hindered phenolic structure.

The Radical Scavenging Process:

-

Initiation: Polymer degradation begins when an initiating species (e.g., heat, UV light) abstracts a hydrogen atom from the polymer backbone (P-H), forming a polymer alkyl radical (P•).

-

Propagation: The alkyl radical (P•) rapidly reacts with oxygen to form a peroxy radical (POO•). This highly reactive species then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another alkyl radical (P•), thus propagating the degradation cycle.

-

Termination (The Role of the Hindered Phenol): The hindered phenol (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxy radical (POO•).[5][14] This neutralizes the reactive radical, forming a stable hydroperoxide and a phenoxy radical (ArO•).

-

Stabilization: The resulting phenoxy radical is highly stabilized by resonance within the benzene ring and, critically, by the steric hindrance of the adjacent bulky tert-butyl groups.[3][5] This bulkiness prevents the phenoxy radical from initiating new oxidation chains, effectively terminating the process.

Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.

Synthesis Methodologies: Pathways to Production

Two primary synthetic routes are commercially and academically established for producing this compound: Fischer Esterification and Michael Addition.

A. Fischer Esterification of the Carboxylic Acid Precursor

This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, with methanol.[4] The use of excess methanol is crucial as it serves as both the reactant and the solvent, driving the reaction equilibrium towards the formation of the methyl ester product.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 equivalent).

-

Reagent Addition: Add a 10- to 20-fold molar excess of anhydrous methanol. While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).[4]

-

Reaction: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Reduce the volume of methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield the final product with >90% yield under optimized conditions.[4]

Caption: Experimental workflow for Fischer Esterification synthesis.

B. Michael Addition of 2,6-di-tert-butylphenol

This alternative route involves the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.[8][15] This method is direct and efficient, utilizing readily available starting materials. A patent describes a process where 2,6-di-tert-butylphenol is reacted with methyl acrylate in the presence of a base like sodium methanolate, followed by an H-1,5 migration to yield the final product.[8] Another variation uses a catalyst system of zinc carbonate and tributyltin acetate.[16]

Industrial Applications and Synergistic Effects

The primary utility of this compound lies in its role as a stabilizer for various materials.

-

Polymer and Plastics Industry: It is extensively used as a primary antioxidant for polymers such as polyethylene (PE), polypropylene (PP), PVC, and polystyrene.[3][4] It provides long-term protection against degradation caused by heat, light, and oxygen, thereby preserving the mechanical and physical properties of the materials.[3]

-

Rubber Industry: In products like tires, hoses, and seals, it protects against oxidation-induced cracking and loss of elasticity, ensuring product safety and performance.[3]

-

Synergistic Blends: For comprehensive protection, hindered phenols are often used in combination with secondary antioxidants like phosphites and thioethers.[14][17] While the hindered phenol scavenges free radicals, the secondary antioxidant decomposes hydroperoxides, which are unstable byproducts of the initial oxidation. This dual-action approach provides a synergistic effect, offering superior stabilization.[14]

-

Chemical Intermediate: It is a key building block for producing larger, more complex antioxidants. For example, it undergoes transesterification with pentaerythritol to produce Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane (Irganox 1010), a widely used high-molecular-weight antioxidant.[9]

Safety, Handling, and Regulatory Profile

This compound is classified as a hazardous substance and requires careful handling.

Key Hazards:

-

Human Health: It is irritating to the eyes, skin, and respiratory system.[1] Direct contact and inhalation should be avoided. Open cuts or abraded skin should not be exposed to the material.[1]

-

Environmental Hazards: The compound is classified as very toxic to aquatic life with long-lasting effects.[1][12][13] Release into the environment must be avoided, and disposal must be handled as hazardous waste.[1][12]

| GHS Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [18] |

| H319 | Causes serious eye irritation | [18] |

| H335 | May cause respiratory irritation | [18] |

| H411 | Toxic to aquatic life with long lasting effects | [12][13] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses, and protective clothing when handling.[1]

-

Ventilation: Use only in a well-ventilated area or with adequate local exhaust ventilation to minimize inhalation of dust.[13]

-

Storage: Store in a cool, dark, and tightly closed container, preferably under an inert atmosphere.[12]

-

Spills: In case of a spill, contain the spillage, avoid generating dust, and clean up using dry procedures.[1]

References

- Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant.

- Benchchem. (2025). Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Amfine. Hindered Phenols | Antioxidants for Plastics.

- Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.

- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.

- ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Santa Cruz Biotechnology. Methyl 3-[3,5-di(tert-butyl)

- CymitQuimica. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Tintoll. Hindered Phenol Antioxidant HPAO.

- ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- PrepChem.com. Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)

- AK Scientific, Inc. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)

- Google Patents. (CN103664612A). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Sigma-Aldrich. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- CymitQuimica. CAS 6386-38-5: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- ResearchGate. (2025, August 6). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- PubChem.

- TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)

- Google Patents. (US4885382A). Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Methyl di-t-butyl hydroxyhydrocinnamate | C18H28O3 | CID 62603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 6. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 7. CAS 6386-38-5: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl… [cymitquimica.com]

- 8. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 9. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]

- 10. This compound CAS#: 6386-38-5 [m.chemicalbook.com]

- 11. This compound [cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. partinchem.com [partinchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 6386-38-5 [chemicalbook.com]

- 17. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 18. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5 [sigmaaldrich.com]

"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" antioxidant activity

An In-Depth Technical Guide to the Antioxidant Activity of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Chain-Breaking Antioxidant

This compound is a sterically hindered phenolic antioxidant renowned for its efficacy in preventing oxidative degradation.[1][2] As a primary antioxidant, it is widely utilized to enhance the stability and lifespan of polymers, synthetic rubbers, coatings, and lubricants.[3] Beyond its direct applications, this compound serves as a critical intermediate in the synthesis of more complex, high-performance antioxidants such as Irganox 1010 and 1076.[3][4] Its detection in human urine has also established it as a key biomarker for assessing exposure to these widely used synthetic phenolic antioxidants.[1][5][6]

This guide offers a comprehensive technical exploration of its antioxidant properties, moving from core mechanistic principles to robust, field-proven methodologies for its evaluation. The content is structured to provide not just protocols, but the scientific causality behind them, empowering researchers to design, execute, and interpret antioxidant activity studies with confidence.

Part 1: The Core Mechanism of Action: A Sterically Hindered Radical Scavenger

The antioxidant power of this compound stems from its identity as a hindered phenolic compound. The fundamental mechanism involves the donation of a hydrogen atom from its hydroxyl (-OH) group to neutralize highly reactive free radicals, thereby terminating the propagation of oxidative chain reactions.[7][8][9]

The defining feature of this molecule is the presence of two bulky tert-butyl groups positioned ortho to the hydroxyl group on the phenyl ring.[1][10] This "steric hindrance" is not an impediment but a critical design element that confers exceptional stability to the phenoxy radical formed after the hydrogen atom is donated.[1] This stability is paramount, as it prevents the newly formed radical from initiating new oxidation chains, making the compound a highly efficient "chain-breaking" antioxidant.[1][8][9]

The process can be summarized as follows:

-

Initiation: A free radical (R•) attacks a substrate molecule (e.g., a lipid or polymer), stealing a hydrogen atom and creating a substrate radical.

-

Propagation: The substrate radical reacts with oxygen to form a peroxyl radical (ROO•), which then attacks another substrate molecule, propagating a damaging chain reaction.

-

Termination: The hindered phenol (ArOH) intervenes by donating its hydroxyl hydrogen to the peroxyl radical, neutralizing it and stopping the chain. The resulting antioxidant radical (ArO•) is stabilized by the bulky tert-butyl groups and resonance, rendering it relatively unreactive.

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

| Parameter | DPPH Assay | ABTS Assay |

| Principle | H-atom donation reduces stable radical | Electron/H-atom donation reduces radical cation |

| Radical | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) |

| Color Change | Violet to Yellow/Colorless | Blue/Green to Colorless |

| λmax | ~517 nm [11] | ~734 nm [12][13] |

| Standard | Ascorbic Acid, Trolox | Trolox (TEAC) [12][14] |

| Solvent | Methanol / Ethanol | Aqueous / Ethanol |

Part 3: Assessing Protection Against Lipid Peroxidation

While radical scavenging assays are essential, assessing an antioxidant's ability to protect biological substrates like lipids provides a more physiologically relevant measure of its efficacy. Lipid peroxidation is a primary mechanism of cellular injury caused by oxidative stress, leading to cell membrane damage. [15]Malondialdehyde (MDA) is a major byproduct of this process and serves as a key biomarker of oxidative damage.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay quantifies lipid peroxidation by measuring MDA. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic, high-temperature conditions, which forms a pink-colored MDA-TBA adduct that can be measured colorimetrically at ~532 nm. [16][17][18]

-

Sample Preparation:

-

Homogenize tissue (e.g., 100 mg) in 1 mL of ice-cold buffer (e.g., PBS or Tris buffer) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. [15][17] * Centrifuge the homogenate (e.g., 10,000 x g for 15 min at 4°C) and collect the supernatant. [17]2. Assay Procedure:

-

To 200 µL of the supernatant, add an acidic reagent (e.g., 600 µL of TBA solution in acetic or trichloroacetic acid). [16][17] * Prepare MDA standards for a standard curve. [16][18] * Incubate all tubes (samples and standards) at 95°C for 60 minutes. [16][17][18] * Cool the tubes in an ice bath for 10-15 minutes to stop the reaction. [16][17] * Centrifuge to pellet any precipitate.

-

Transfer 200 µL of the clear supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm. A correction can be made by subtracting the absorbance at 600 nm to account for non-specific turbidity. [17]3. Data Analysis:

-

Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

-

Results are typically expressed as µmols of MDA per gram of tissue or milligram of protein. [17]

-

Caption: The role of the antioxidant in inhibiting ROS-induced lipid peroxidation and cellular damage.

Conclusion: A Versatile and Foundational Antioxidant

This compound exemplifies the core principles of effective antioxidant design. Its sterically hindered phenolic structure provides a potent and stable mechanism for terminating oxidative chain reactions. The robust and well-established methodologies detailed in this guide—from direct radical scavenging assays like DPPH and ABTS to more biologically relevant assessments of lipid peroxidation—provide a comprehensive framework for quantifying its high efficacy. For researchers in materials science, drug development, and toxicology, understanding the mechanistic and practical aspects of this compound is fundamental to leveraging its protective properties and developing the next generation of antioxidant technologies.

References

- Shah, M. A., Bosco, S. J. D., & Mir, S. A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.

- Tang, W., et al. (2019).

- Shah, M. A., Bosco, S. J. D., & Mir, S. A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods.

- Horáková, L., et al. (2010). [Phenolic chain-breaking antioxidants--their activity and mechanisms of action]. PubMed.

- N.A. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Source not specified.

- Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Oxford Biomedical Research.

- Health & Packer. (1968).

- Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.

- Kumar, N., & Goel, N. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.

- Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.

- Sigma-Aldrich. (2022).

- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. DOJINDO.

- G-Biosciences. (n.d.).

- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.

- Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.

- Gulcin, I. (2022). DPPH Radical Scavenging Assay. MDPI.

- Shahidi, F., & Ambigaipalan, P. (2015).

- BenchChem. (2025). An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan). Benchchem.

- Li, X., et al. (2014). The antioxidant this compound.

- BioIVT. (n.d.). Antioxidant Assays. BioIVT.

- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

- ChemicalBook. (2020). What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?. ChemicalBook.

- Al-Duais, M. A., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Source not specified.

- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.

- Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

- Wang, Y., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)

- Wang, Y., et al. (2021). Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 4. What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?_Chemicalbook [chemicalbook.com]

- 5. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Phenolic chain-breaking antioxidants--their activity and mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jscholaronline.org [jscholaronline.org]

- 10. The antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 15. oxfordbiomed.com [oxfordbiomed.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. plant-stress.weebly.com [plant-stress.weebly.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" chemical structure and properties

An In-depth Technical Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Properties, Synthesis, and Applications

Introduction

This compound, also known by trade names such as Metilox and Ralox 35, is a high-performance hindered phenolic antioxidant.[1] Its molecular architecture, characterized by a sterically hindered hydroxyl group on a phenyl ring, is the cornerstone of its efficacy in preventing thermo-oxidative degradation. This compound is of paramount industrial importance, primarily serving as a stabilizer in a wide array of polymeric materials, including polyolefins, polyamides, and synthetic rubbers.[2] Its low volatility and excellent compatibility with polymers make it particularly suitable for high-temperature processing applications like extrusion.[3] Furthermore, it serves as a critical intermediate in the synthesis of larger, more complex antioxidants such as Irganox 1010 and 1076, cementing its role as a foundational molecule in the stabilization industry.[2] This guide provides a comprehensive technical overview of its chemical properties, antioxidant mechanism, synthesis protocols, and key applications for researchers and industry professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's structure and physical characteristics is fundamental to its application. The two tert-butyl groups positioned ortho to the hydroxyl group create significant steric hindrance, which is crucial for its antioxidant activity. This arrangement enhances the stability of the resulting phenoxy radical, preventing it from initiating further detrimental reactions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6386-38-5 | [4] |

| Molecular Formula | C₁₈H₂₈O₃ | [4][5] |

| Molecular Weight | 292.41 g/mol | [1][4][6] |

| IUPAC Name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | [6] |

| InChI Key | PXMJCECEFTYEKE-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)CCc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1 | [1] |

| Synonyms | Fenozan 1, Metilox, Ralox 35, Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | [1][6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Melting Point | 60-69 °C | [5][7] |

| Boiling Point | 341.8 °C at 760 mmHg | [5] |

| Density | ~1.006 g/cm³ | [5] |

| Water Solubility | 2.2 mg/L at 20 °C | [5] |

| Solubility | Soluble in methanol | [5] |

| Vapor Pressure | 3.97 x 10⁻⁵ mmHg at 25 °C | [5] |

| LogP | 4.09 - 5.0 | [5] |

The Antioxidant Mechanism of Action

The primary function of this compound is to act as a radical scavenger, interrupting the auto-oxidation cycle of materials. This cycle is a chain reaction initiated by factors like heat, light, or mechanical stress, which generate highly reactive free radicals (R•).

The mechanism proceeds as follows:

-

Initiation: A polymer chain (P-H) breaks down to form a polymer alkyl radical (P•).

-

Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a peroxyl radical (POO•). This peroxyl radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical (P•), thus propagating the degradation.

-

Intervention: The hindered phenol (ArOH) intervenes by donating its hydroxyl hydrogen to the peroxyl radical (POO•). This neutralizes the reactive radical, forming a stable hydroperoxide and a sterically hindered phenoxy radical (ArO•).

-

Termination: The resulting phenoxy radical is resonance-stabilized and sterically shielded by the bulky tert-butyl groups. This prevents it from abstracting hydrogen from the polymer and propagating the chain reaction. It is a stable, non-reactive species that effectively terminates the oxidation cycle.

Caption: Experimental workflow for the Michael addition synthesis route.

Method B: Fischer Esterification

This classic method involves the acid-catalyzed esterification of the parent carboxylic acid, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, with methanol. [8]While effective, it requires the precursor acid, making it a two-step process if starting from 2,6-di-tert-butylphenol.

Protocol: Synthesis via Fischer Esterification

-

Reactor Setup: In a round-bottom flask with a magnetic stir bar, combine 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (1.0 eq) and a large excess of anhydrous methanol (10-20 eq), which acts as both reagent and solvent. [8]2. Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq) or p-toluenesulfonic acid (0.1 eq). [8]3. Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 4-24 hours). [8]4. Workup: Cool the mixture to room temperature. Reduce the methanol volume by about half using a rotary evaporator. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. [8]5. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary. [8]

Applications and Industrial Relevance

The molecular structure of this compound imparts properties that make it an exceptionally effective and widely used stabilizer.

-

Polymer Stabilization: Its primary application is as a primary antioxidant for polyolefins (polyethylene, polypropylene), where it protects the material during high-temperature processing and extends its service life. [1][3]The long propionate tail enhances its compatibility and reduces migration from the polymer matrix.

-

Low Volatility: Compared to simpler antioxidants like BHT, it is significantly less volatile. [3]This is a critical advantage, ensuring it remains within the polymer during high-temperature extrusion and molding processes (150-320 °C), where less stable antioxidants would be lost. [3][9]* Food Contact Approval: It has gained approval in numerous regions, including the EU and US, for use in food contact materials, such as plastic packaging, due to its low migration and toxicity profile. [3]* Synergistic Blends: It is often used in combination with secondary antioxidants (e.g., phosphites or thioesters) to create a synergistic effect, providing comprehensive protection against both processing and long-term thermal degradation. [9]* Chemical Intermediate: It is a key building block for producing larger, more complex phenolic antioxidants. For example, transesterification with pentaerythritol or stearyl alcohol yields high molecular weight antioxidants like Irganox 1010 and Irganox 1076, respectively, which offer even lower volatility and greater permanence. [3][10]

Analytical Characterization

Confirming the identity and purity of this compound is crucial for quality control. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Spectroscopy:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key spectral features include a broad O-H stretch for the phenolic hydroxyl group (~3640 cm⁻¹), a sharp C=O stretch for the ester carbonyl group (~1735 cm⁻¹), and C-H stretches for the alkyl groups. [11] * ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the tert-butyl protons (singlet, ~1.4 ppm), the aromatic protons (singlet, ~7.0 ppm), the methylene protons of the propionate chain (triplets, ~2.6 and ~2.9 ppm), the methoxy protons (singlet, ~3.6 ppm), and the phenolic hydroxyl proton (singlet, ~5.0 ppm). [12] * Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to its molecular weight (292.4 g/mol ) will be observed. [13]* Chromatography:

-

Gas Chromatography (GC): GC is a standard method for assessing purity. [14]A capillary column with a non-polar stationary phase is typically used. The compound's retention time under specific temperature programming allows for its quantification and separation from impurities.

-

Protocol: Purity Analysis by Gas Chromatography

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetone or ethyl acetate.

-

Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). Install a non-polar capillary column (e.g., DB-5 or equivalent).

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The area of the resulting peak for the compound is compared to the total area of all peaks to determine purity as a percentage.

Conclusion

This compound is a cornerstone of the antioxidant industry. Its efficacy stems from a well-defined structure-activity relationship, where sterically hindered phenolic functionality provides potent radical scavenging capabilities. Coupled with low volatility and excellent material compatibility, it offers robust protection for polymers under demanding processing conditions. Its straightforward and high-yield synthesis via Michael addition ensures its commercial viability, while its role as a precursor to even more advanced stabilizers highlights its versatility. For scientists and engineers in the polymer and materials science fields, a thorough understanding of this molecule is essential for developing stable and durable products.

References

-

CP Lab Chemicals. Methyl 3-(3, 5-di-tert-butyl-4-hydroxyphenyl)propionate, min 98%, 100 grams. [Link]

-

LookChem. This compound. [Link]

-

PrepChem.com. Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. [Link]

- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

-

PubChem. Methyl di-t-butyl hydroxyhydrocinnamate. [Link]

-

ResearchGate. The antioxidant this compound. [Link]

-

Chemsrc. Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate. [Link]

-

NIST. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester. [Link]

-

SpectraBase. 3-(3,5-ditert-butyl-4-hydroxy-phenyl)propionic acid methyl ester - MS (GC) - Spectrum. [Link]

-

PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. [Link]

-

mzCloud. Octadecyl 3 3 5 di tert butyl 4 hydroxyphenyl propionate. [Link]

-

Stenutz. methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. [Link]

-

Semantic Scholar. The antioxidant this compound. [https://www.semanticscholar.org/paper/The-antioxidant-methyl-3-(3%2C5-di-tert-butyl-4-Li-Wang/8038d154d8a1c93a743a6d7083070445d4726b21]([Link]

-

ACS Publications. Rat Metabolism Study Suggests 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate Antioxidants. [Link]

-

Wikipedia. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

-

Stabilization Technologies. Base Catalyzed Oxidation of Antioxidants. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 3. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Methyl di-t-butyl hydroxyhydrocinnamate | C18H28O3 | CID 62603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 6386-38-5 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. stabilization-technologies.com [stabilization-technologies.com]

- 10. mzCloud – Octadecyl 3 3 5 di tert butyl 4 hydroxyphenyl propionate [mzcloud.org]

- 11. This compound(6386-38-5)FT-IR [chemicalbook.com]

- 12. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester [webbook.nist.gov]

A Comprehensive Spectroscopic Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

An In-depth Technical Resource for Researchers and Drug Development Professionals

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a sterically hindered phenolic compound, is a widely utilized antioxidant in various materials, including polymers like polyethylene.[1][2][3] Its efficacy as a radical scavenger is attributed to the specific arrangement of the bulky tert-butyl groups flanking the hydroxyl group on the phenyl ring.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its spectroscopic signature. Key features include the sterically hindered phenolic hydroxyl group, two bulky tert-butyl groups, a propyl chain, and a methyl ester functionality. These components give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Synthesis Overview

A common and efficient method for the synthesis of this compound is the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate, catalyzed by an inorganic base such as sodium methoxide.[4][5] This reaction proceeds through a 1,5-hydrogen migration to yield the final product.[4] Another established synthetic route is the Fischer esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid using an acid catalyst in excess methanol.[1]

Caption: Common synthetic routes to this compound.

Spectroscopic Data and Interpretation

A multi-faceted spectroscopic approach is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Ar-H |

| ~5.0 | s | 1H | OH |

| ~3.6 | s | 3H | O-CH₃ |

| ~2.8 | t | 2H | Ar-CH₂ -CH₂ |

| ~2.5 | t | 2H | Ar-CH₂-CH₂ |

| ~1.4 | s | 18H | C(CH₃ )₃ |

-

Aromatic Protons (Ar-H): The two aromatic protons appear as a singlet around 7.0 ppm, indicating their chemical equivalence due to the symmetrical substitution pattern on the benzene ring.

-

Phenolic Proton (OH): The hydroxyl proton signal is a singlet typically found around 5.0 ppm. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

-

Methyl Ester Protons (O-CH₃): The three protons of the methyl ester group give a sharp singlet at approximately 3.6 ppm.

-

Propionate Chain Protons (CH₂): The two methylene groups of the propionate chain appear as two triplets around 2.8 and 2.5 ppm, resulting from coupling with each other.

-

tert-Butyl Protons (C(CH₃)₃): The 18 equivalent protons of the two tert-butyl groups produce a strong singlet at about 1.4 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C =O (Ester) |

| ~152 | Ar-C -OH |

| ~135 | Ar-C -C(CH₃)₃ |

| ~127 | Ar-C -CH₂ |

| ~125 | Ar-C H |

| ~51 | O-C H₃ |

| ~36 | Ar-C H₂-CH₂ |

| ~34 | C (CH₃)₃ |

| ~30 | C(C H₃)₃ |

| ~30 | Ar-CH₂-C H₂ |

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at approximately 173 ppm.

-

Aromatic Carbons: The aromatic carbons show distinct signals based on their substitution. The carbon attached to the hydroxyl group is observed around 152 ppm, while the carbons bonded to the tert-butyl groups are near 135 ppm. The carbon attached to the propionate side chain appears at about 127 ppm, and the aromatic CH carbons are found around 125 ppm.

-

Methyl Ester Carbon (O-CH₃): The carbon of the methyl ester is located at approximately 51 ppm.

-

Propionate and tert-Butyl Carbons: The methylene carbons of the propionate chain and the carbons of the tert-butyl groups are found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.[6]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3640 | Sharp, Weak | O-H Stretch (Free) |

| ~3500-3300 | Broad, Medium | O-H Stretch (H-bonded) |

| ~2960 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1435 | Medium | C-H Bend (CH₃) |

| ~1230 | Strong | C-O Stretch (Ester) |

-

O-H Stretch: A characteristic sharp, weak band around 3640 cm⁻¹ corresponds to the free hydroxyl group, while a broader band in the 3500-3300 cm⁻¹ region indicates intermolecular hydrogen bonding.

-

C-H Stretch: A strong absorption around 2960 cm⁻¹ is due to the stretching vibrations of the aliphatic C-H bonds in the tert-butyl and propionate groups.

-

C=O Stretch: A very strong and sharp peak at approximately 1735 cm⁻¹ is indicative of the carbonyl group of the methyl ester.

-

C-O Stretch: The C-O stretching vibration of the ester group is typically observed as a strong band around 1230 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[7]

| m/z | Interpretation |

| 292 | [M]⁺ (Molecular Ion) |

| 277 | [M - CH₃]⁺ |

| 219 | [M - COOCH₃ - CH₃]⁺ |

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is observed at an m/z of 292, which corresponds to the molecular weight of the compound (C₁₈H₂₈O₃).[8][9]

-

Key Fragment Ions: A prominent fragment is often seen at m/z 277, resulting from the loss of a methyl radical from one of the tert-butyl groups. Another significant fragment at m/z 219 can be attributed to the cleavage of the propionate side chain.

Caption: A typical workflow for the spectroscopic analysis of the target compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. Each technique offers complementary information, allowing for the unambiguous confirmation of its molecular structure and purity. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, enabling accurate identification and quality assessment in their respective fields.

References

-

PrepChem.com. Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. [Link]

- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

-

ResearchGate. The antioxidant this compound. [Link]

-

PubChem. Methyl di-t-butyl hydroxyhydrocinnamate. [Link]

-

NIST. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester. [Link]

-

LECO Corporation. Investigation of Extracted Analytes from Packaging Materials with GC-MS and High Resolution MS. [Link]

-

SpectraBase. 3-(3,5-ditert-butyl-4-hydroxy-phenyl)propionic acid methyl ester. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 6386-38-5 [chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(6386-38-5)FT-IR [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chemscene.com [chemscene.com]

- 9. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Michael Addition

This guide provides a comprehensive technical overview for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a sterically hindered phenolic antioxidant of significant industrial importance. Primarily utilized as a stabilizer in polymers like polyethylene, its efficacy is rooted in the radical-scavenging capability of its hindered hydroxyl group.[1] The core of its synthesis lies in the strategic formation of a carbon-carbon bond through the Michael addition reaction, a cornerstone of modern organic chemistry.

This document is intended for researchers, chemists, and process development professionals, offering a detailed exploration of the reaction mechanism, a field-tested experimental protocol, and critical insights into the operational parameters that govern the success of this synthesis.

Strategic Overview: The Michael Addition Approach

The synthesis of this compound is most effectively achieved via the base-catalyzed Michael 1,4-addition of 2,6-di-tert-butylphenol to methyl acrylate.[2][3] This method is atom-economical and builds the characteristic propionate side chain directly onto the phenolic ring.[4]

The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

Mechanistic Deep Dive: The Role of the Phenoxide

The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5] In this specific synthesis, the nucleophile is generated from 2,6-di-tert-butylphenol. While phenols are not typically strong enough carbon nucleophiles for this reaction, the presence of a strong base facilitates the process.

The mechanism proceeds through several key steps:[6][7][8]

-

Catalyst Formation: A strong base, such as potassium metal or sodium methoxide, deprotonates a catalytic amount of 2,6-di-tert-butylphenol to form the corresponding potassium or sodium 2,6-di-tert-butylphenoxide (ArOM).[2][9] This phenoxide is the active catalyst. The catalytic activity is highly dependent on its form; monomeric phenoxides, typically formed at higher temperatures (>160-180 °C), are more active than their dimeric counterparts.[3][10][11]

-

Nucleophilic Attack: The generated phenoxide, acting as an oxygen nucleophile, can initiate the reaction. However, the key C-C bond formation occurs via the attack of the electron-rich aromatic ring onto the β-carbon of methyl acrylate. The phenoxide catalyst facilitates the deprotonation of the phenol starting material, which then acts as the Michael donor. The reaction is driven by the formation of a resonance-stabilized intermediate.

-

Intermediate Rearrangement and Protonation: A patent suggests that the reaction proceeds through a Michael addition followed by an H-1,5 migration to yield the final product.[9] This involves the initial formation of a dienone intermediate, which then tautomerizes to the more stable phenolic form. The enolate formed after the conjugate addition is protonated during the reaction or workup to give the final product.[7][12]

Caption: Simplified workflow of the Michael addition mechanism.

Experimental Protocol: A Consolidated Approach

The following protocol represents a synthesis of methodologies described in the literature, designed for robustness and high yield.[2][9][10]

Materials & Equipment:

-

Reactants: 2,6-di-tert-butylphenol, Methyl Acrylate

-

Catalyst: Potassium metal, Sodium Methoxide (NaOMe), or Potassium Hydroxide (KOH)

-

Solvent: Dry tert-butyl alcohol or Dimethyl Sulfoxide (DMSO)

-

Equipment: Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, dropping funnel, nitrogen/argon inlet.

Step-by-Step Procedure:

-

Reactor Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tert-butyl alcohol (500 parts by volume).[2]

-

Catalyst Preparation (in situ):

-

Using Potassium Metal: Carefully add potassium metal (2.1 parts) to the tert-butyl alcohol and stir until it has completely reacted to form potassium tert-butoxide.[2]

-

Using Sodium Methoxide: Alternatively, sodium methoxide can be used directly as the catalyst.[9]

-

Using KOH: For the generation of the more active monomeric phenoxide catalyst, 2,6-di-tert-butylphenol (0.1 mol) can be heated with granulated KOH (0.002 mol) to >180 °C (453 K) for approximately 10 minutes before cooling to the reaction temperature.[10][13]

-

-

Addition of Phenol: Add 2,6-di-tert-butylphenol (37.3 parts) to the reaction mixture and stir until dissolved.[2]

-

Michael Addition:

-

Work-up and Isolation:

-

Purification:

Critical Parameters and Optimization

The success of this synthesis is contingent on several key factors:

-

Catalyst Choice and Activation: The use of an alkali metal base is crucial. As noted, the catalytic activity of potassium 2,6-di-tert-butylphenoxide is dependent on its preparation method, with high-temperature synthesis favoring the more active monomeric form.[10][11][13]

-

Temperature Control: The reaction temperature influences both the reaction rate and the formation of the active catalyst. While initial addition can be performed at 50°C, some protocols suggest increasing the temperature to 90°C to drive the reaction to completion.[2][14]

-

Solvent: The choice of solvent is important. Aprotic polar solvents like DMSO or DMF can promote the reaction, leading to high yields (64-92%).[3][11] Tert-butyl alcohol is also an effective solvent.[2]

-

Stoichiometry: A slight excess of methyl acrylate may be used to ensure complete consumption of the more valuable 2,6-di-tert-butylphenol.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and product.

| Parameter | 2,6-di-tert-butylphenol | Methyl Acrylate | This compound |

| Molecular Formula | C₁₄H₂₂O | C₄H₆O₂ | C₁₈H₂₈O₃ |

| Molecular Weight | 206.32 g/mol | 86.09 g/mol | 292.41 g/mol [1] |

| Melting Point | 36-38 °C | -75 °C | 62-64 °C[1][9] |

| Boiling Point | 253 °C | 80 °C | - |

| Typical Yield | N/A | N/A | >80% (under optimized conditions)[9] |

| Purity (Post-Purification) | >99% | >99% | >99.5%[14] |

Conclusion

The Michael addition of 2,6-di-tert-butylphenol to methyl acrylate stands as a robust and efficient method for the industrial-scale synthesis of this compound. A thorough understanding of the underlying mechanism, particularly the nature of the base catalyst, and careful control of reaction parameters are paramount to achieving high yields and purity. The protocol outlined in this guide provides a solid foundation for researchers and professionals to successfully implement and optimize this important transformation.

References

-

Synthesis of methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate. PrepChem.com. Available at: [Link]

- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.

- CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate. Google Patents.

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

-

Michael addition reaction. Wikipedia. Available at: [Link]

-

Michael Addition Mechanism. BYJU'S. Available at: [Link]

-

Michael addition reaction. Grokipedia. Available at: [Link]

-

Alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6. SciSpace. Available at: [Link]

-

MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. Available at: [Link]

-

The antioxidant this compound. ResearchGate. Available at: [Link]

-

Michael Addition. Organic Chemistry Portal. Available at: [Link]

-

Michael Reaction. NROChemistry. Available at: [Link]

-

Electron rich triarylphosphines as nucleophilic catalysts for oxa- Michael reactions. ChemRxiv. Available at: [Link]

-

Michael Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

Alkylation of 2,6-di- tert -butylphenol with methyl acrylate catalyzed by potassium 2,6-di- tert -butylphenoxide. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Michael Reaction | NROChemistry [nrochemistry.com]

- 9. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. scispace.com [scispace.com]

- 14. This compound | 6386-38-5 [chemicalbook.com]

- 15. CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate - Google Patents [patents.google.com]

"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" solubility in different solvents

An In-depth Technical Guide to the Solubility of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a widely used antioxidant in various industries. Understanding its solubility is critical for formulation development, quality control, and ensuring optimal performance in diverse applications, from polymer stabilization to pharmaceutical and cosmetic formulations. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in different solvent systems.

This compound (CAS No. 6386-38-5), hereafter referred to as "the compound," possesses a distinct molecular architecture that dictates its solubility profile. Its structure consists of three key functional regions:

-

A Polar Phenolic Group (-OH): This group is capable of acting as a hydrogen bond donor and acceptor, promoting interaction with polar, protic solvents.

-

An Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor.

-

Two Bulky Tert-butyl Groups and a Propionate Linker: These nonpolar, lipophilic moieties dominate a significant portion of the molecule's surface area, driving its affinity for nonpolar solvents.

The interplay between the polar hydroxyl/ester functions and the nonpolar hydrocarbon regions results in a molecule with low overall polarity and a high octanol-water partition coefficient (log Kow), which has been experimentally determined to be greater than 6. This high log Kow value strongly indicates a preference for nonpolar, lipophilic environments over aqueous media.

Diagram 1: Key Molecular Features Governing Solubility

This diagram illustrates the primary functional groups of the molecule and their respective polar or nonpolar character, which are the fundamental determinants of its solubility behavior.

An In-Depth Technical Guide to the Thermal Stability Analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Foreword: The Critical Role of Thermal Stability in Antioxidant Performance

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a member of the sterically hindered phenolic antioxidant family, a class of compounds indispensable for the protection of organic materials.[1] Utilized extensively as an additive in polymers such as polyethylene, its primary function is to mitigate thermo-oxidative degradation, thereby preserving the material's physical properties and extending its service life.[2][3] The efficacy of this, and any, antioxidant is intrinsically linked to its thermal stability. The molecule must remain intact and functional at the high temperatures encountered during polymer processing and end-use applications to perform its radical-scavenging duties. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability of this compound and related compounds.

The Antioxidant Mechanism: A Tale of Steric Hindrance and Radical Scavenging

The antioxidant activity of this compound stems from its unique molecular architecture. The hydroxyl (-OH) group on the phenyl ring is the active site, capable of donating a hydrogen atom to neutralize highly reactive free radicals that initiate oxidative chain reactions.[4] What makes this molecule particularly effective is the presence of two bulky tert-butyl groups positioned ortho to the hydroxyl group. This steric hindrance serves a dual purpose: it prevents the phenolic group from engaging in unwanted side reactions while facilitating the scavenging of detrimental free radicals.[5]

The fundamental mechanism can be visualized as a two-step process:

-

Hydrogen Donation: The phenolic antioxidant (ArOH) intercepts a peroxy radical (ROO•), a key species in the auto-oxidation cycle of polymers. It donates its labile hydrogen atom, neutralizing the radical and forming a hydroperoxide and a stable phenoxyl radical (ArO•).

-

Radical Stabilization: The resulting phenoxyl radical is unreactive due to the steric shielding from the tert-butyl groups and the delocalization of the unpaired electron across the aromatic ring. This stability prevents it from initiating new oxidation chains.

Caption: The radical scavenging mechanism of a hindered phenolic antioxidant.

Core Analytical Techniques for Thermal Stability Assessment

A robust evaluation of thermal stability necessitates the use of specialized analytical instrumentation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such an investigation, providing quantitative data on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is paramount for determining the onset of thermal decomposition, a critical parameter for defining the upper service temperature of the antioxidant.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is employed to identify thermal transitions such as melting, crystallization, and glass transitions. For the antioxidant, the melting point is a key physical property, and any exothermic events at higher temperatures can indicate decomposition.

Experimental Protocols for Thermal Analysis

The following protocols provide a standardized methodology for the thermal analysis of this compound.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere Selection: The choice of purge gas is critical. To simulate processing conditions, an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) is recommended to assess inherent thermal stability. To evaluate thermo-oxidative stability, a reactive atmosphere (e.g., air or oxygen at 50 mL/min) should be used.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate is a common standard, but may be varied to investigate kinetic effects.

-

-

Data Analysis: Record the mass loss as a function of temperature. Key parameters to determine are the onset temperature of decomposition (Tonset), often defined as the temperature at which 1% or 5% mass loss occurs, and the temperature of maximum decomposition rate (Tmax), identified by the peak of the first derivative of the TGA curve (DTG).

Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will serve as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the analysis.

-

Thermal Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature to a point above the melting temperature but below the onset of decomposition (e.g., 100 °C) at a rate of 10 °C/min.

-

Hold isothermally for 2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at 10 °C/min to observe any crystallization events.

-

A second heating scan is often performed to analyze the thermal history of the material after controlled cooling.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined from the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

Data Interpretation and Expected Thermal Behavior